molecular formula C16H18O3 B4982157 1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene

1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene

Cat. No.: B4982157
M. Wt: 258.31 g/mol
InChI Key: QHLJMDDGQALHRZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H18O3 It is a derivative of benzene, featuring methoxy and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 1-methoxy-4-hydroxybenzene with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the ether linkages.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

  • 1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene
  • 1-Methoxy-4-[2-(4-methoxyphenyl)ethoxy]benzene
  • 1-Methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene

Comparison: 1-Methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-13-5-3-4-6-16(13)19-12-11-18-15-9-7-14(17-2)8-10-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLJMDDGQALHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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